molecular formula C4H5ClN4 B1583919 2-Chloro-3-hydrazinylpyrazine CAS No. 63286-28-2

2-Chloro-3-hydrazinylpyrazine

Cat. No. B1583919
CAS RN: 63286-28-2
M. Wt: 144.56 g/mol
InChI Key: PUUGNIKJWZNTBK-UHFFFAOYSA-N
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Description

2-Chloro-3-hydrazinylpyrazine is a chemical compound with the molecular formula C4H5ClN4 . It is also known as 3-Chloro-2(H)-pyrazinone hydrazone .


Synthesis Analysis

The synthesis of 2-chloro-3-hydrazinylpyrazine derivatives has been reported in the literature . The compounds were designed, synthesized, and biologically evaluated as potential multifunctional anti-Alzheimer’s disease agents .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-hydrazinylpyrazine has been analyzed using various spectroscopic techniques . Theoretical NMR data were computed in chloroform using the gauge including atomic orbitals (GIAO) approach at the GIAO-DFT/B3LYP/6-31G(d,p), while UV spectra energies were computed with TD–DFT method .


Chemical Reactions Analysis

While the specific chemical reactions involving 2-Chloro-3-hydrazinylpyrazine are not detailed in the search results, it’s worth noting that aryl halides like this compound can undergo nucleophilic aromatic substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-hydrazinylpyrazine include a molecular weight of 144.56 g/mol . The compound has a predicted density of 1.63±0.1 g/cm3, a predicted boiling point of 271.0±23.0 °C .

Scientific Research Applications

Facilitating Synthesis of Derivatives

2-Chloro-3-hydrazinylpyrazine is used in the synthesis of diverse pyrazine derivatives. It is particularly valuable in creating 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives using chloramine T trihydrate. This method allows access to new synthetic scaffolds and enables further chemical diversification through Suzuki–Miyaura and Sonogashira cross-coupling reactions (Mal et al., 2015).

In Nucleophilic Substitution Reactions

2-Chloro-3-hydrazinylpyrazine reacts with primary and secondary aliphatic amines, as well as heterocyclic amines, in nucleophilic substitution reactions. This leads to the formation of various 2-aminopyridines, showcasing its versatility in creating a range of chemical structures (Bomika et al., 1976).

Physicochemical and Antimicrobial Properties

Research on 2-chloro-3-hydrazinopyrazine explores its interaction with DNA and its physicochemical properties. It shows a high affinity to DNA and does not exhibit toxicity toward human dermal keratinocytes, suggesting potential clinical applications. The hydrophilic nature of 2-chloro-3-hydrazinopyrazine also has been characterized, further understanding its behavior in aqueous solutions (Mech-Warda et al., 2022).

Application in Anticancer Agents

There's research on the use of derivatives formed from 2-chloro-3-hydrazinylpyrazine for potential application in cancer treatment. Specifically, certain analogs have shown impressive activity against leukemia in both in vitro and in vivo settings (Capps et al., 1992).

Role in Tuberculostatic Activity

The compound has been used in the synthesis of potentially tuberculostatic pyrazine derivatives. Its transformation through various chemical reactions has led to the creation of compounds with notable tuberculostatic activity (Foks et al., 2005).

Safety And Hazards

The safety data sheet for 2-Chloro-3-hydrazinylpyrazine indicates that it may cause skin irritation and serious eye damage . Precautionary measures include wearing protective gloves and eye protection, and ensuring adequate ventilation .

Future Directions

The future directions for the use of 2-Chloro-3-hydrazinylpyrazine could involve its continued use in the synthesis of new compounds with potential therapeutic applications . For example, it has been used in the synthesis of derivatives with potential anti-Alzheimer’s disease activity .

properties

IUPAC Name

(3-chloropyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUGNIKJWZNTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313546
Record name 2-chloro-3-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-hydrazinylpyrazine

CAS RN

63286-28-2
Record name 63286-28-2
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Record name 2-chloro-3-hydrazinylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-hydrazinopyrazine
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Synthesis routes and methods I

Procedure details

2,3-dichloropyrazine (1000 g, 6.7 mol) and hydrazine monohydrate (700 g, 14 mol) were dissolved in absolute ethanol (2 L) and refluxed under N2 overnight. A crystalline precipitate formed, which was collected by filtration, washed with ethanol (1 L), and dried to afford the desired produced as a yellow solid (880 g, 90% yield).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Yield
90%

Synthesis routes and methods II

Procedure details

2,3-Dichloropyrazine (2 mL, 13 mmol) was dissolved in 95% ethanol (4 mL) and to this was added, dropwise and with stiffing, hydrazine anhydrous (2 mL, 67 mmol). During the addition of the hydrazine the solution became warm and yellowish. Following cooling of this mixture in an ice bath, the resulting material was isolated by filtration, washed with cold aqueous 95% ethanol to riled 1-(3-chloropyrazin-2-yl)hydrazine (1.42 g, 73% yield) as white crystals. No further purification was done. MS m/z: 145.0 (M+1).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2,3-Dichloropyrazine (2 g, 13.42 mmol), hydrazine (1.324 g, 26.8 mmol) and ethanol (40 ml) were combined and the reaction mixture was stirred at 80° C. for 1.5 h. The mixture was cooled to room temperature and the yellow flakes were filtered off. The solid was washed with a small amount of water and dried. The mother liquor was concentrated to afford a yellow solid triturated with a small amount of water and dried. The 2 solids were combined to afford title product 471 (1.15 g, 59%) as yellow solid. MS (m/z): 145.0 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.324 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods IV

Procedure details

A 100 mL round bottom flask was charged with 2,3-dichloropyrazine (10 g, 67.6 mmol), hydrazine hydrate (6.76 g, 135 mmol) and ethanol (40 mL). The resulting mixture was stirred at reflux for 3 h. Reaction progress was monitored by TLC (EtOAc/petroleum ether=2:1). Work-up: the reaction mixture was cooled to room temperature. The solid was collected by filtration, washed with water (30 mL×2) and dried, to afford 8.4 g (87%) of the product as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-hydrazinylpyrazine
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Reactant of Route 6
2-Chloro-3-hydrazinylpyrazine

Citations

For This Compound
10
Citations
S Mal, KJ Prathap, SC Smith, JD Umarye - Tetrahedron Letters, 2015 - Elsevier
… A facile and expedient one pot synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives from 2-chloro-3-hydrazinylpyrazine and aldehydes is described using chloramine T …
Number of citations: 12 www.sciencedirect.com
Q Zhang, X Liu, B Zhang, L Tan… - IOP Conference Series …, 2019 - iopscience.iop.org
8-(2-fluoro-4-nitrophenoxy)-[1, 2, 4] triazolo [4, 3-a] pyrazine (1) is an important intermediate in many biologically active compounds. In this work, a rapid synthetic method for compound …
Number of citations: 3 iopscience.iop.org
Q Zhang, X Liu, B Zhang, L Tan… - IOP Conference Series …, 2019 - iopscience.iop.org
… Under the agitation of the ice bath, 2-chloro-3-hydrazinylpyrazine (5.0 g, 0.069 mol) was added into ethyl acetate (20 mL) ultrasound to mix it, and then slowly added into 2,2,2-…
Number of citations: 3 iopscience.iop.org
M Korsik, EG Tse, DG Smith, W Lewis… - The Journal of …, 2020 - ACS Publications
We have discovered and studied a tele-substitution reaction in a biologically important heterocyclic ring system. Conditions that favor the tele-substitution pathway were identified: the …
Number of citations: 4 pubs.acs.org
Z Zhang, X Li, Y Li, Y Guo, X Zhao, Y Yan, K Sun… - Tetrahedron, 2019 - Elsevier
… commercially available hydrazines (or their hydrochloride) 1, including tert-butylhydrazine hydrochloride (1f), 4-hydrazinylpyridine hydrochloride (1g), 2-chloro-3-hydrazinylpyrazine …
Number of citations: 11 www.sciencedirect.com
M Korsik, E Tse, D Smith, W Lewis, PJ Rutledge… - 2020 - chemrxiv.org
… 2-Chloro-3-hydrazinylpyrazine (S4). General Procedure A was applied using 2,3dichloropyrazine (10.2 g, 68.3 mmol) to give S4 as a yellow solid (6.61 g, 45.7 mmol, 67%). mp 156–…
Number of citations: 1 chemrxiv.org
R Kamal, V Kumar, R Kumar - Chemistry–An Asian Journal, 2016 - Wiley Online Library
… 3-Aryl/heteroaryl-[1,2,4]-triazolo[4,3-a]pyrazines were prepared in good-to-excellent yields from 2-chloro-3-hydrazinylpyrazine and the appropriate aldehyde, and the triazole ring was …
Number of citations: 28 onlinelibrary.wiley.com
CS Demmer, M Joergensen, J Kehler, L Bunch… - Synlett, 2015 - thieme-connect.com
… Following our recent work on oxidative cyclization to afford heteroaromatic systems,[30] the [1,2,4]triazolo[4,3-a]pyrazines 2a–l were prepared from 2-chloro-3-hydrazinylpyrazine (1) …
Number of citations: 8 www.thieme-connect.com
PNGOFIN TAN - thesis.unipd.it
Handling hydrocarbons in the form of petroleum products, solvents or even waste is a treacherous task. These substances, though beneficial and indispensable to the advancement of …
Number of citations: 2 thesis.unipd.it
M Korsik, GT Edwin, DG Smith, W Lewis, J Peter
Number of citations: 0

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